2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate
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Overview
Description
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a benzothiazole ring, a piperazine moiety, and a fluorobenzoate group, which contribute to its unique chemical properties and biological activities.
Biochemical Analysis
Biochemical Properties
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with alpha1-adrenergic receptors, which are important for regulating vascular tone and blood pressure . The nature of these interactions involves binding to the active sites of the enzymes or receptors, leading to inhibition or modulation of their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the alpha1-adrenergic receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with cyclooxygenase enzymes results in the suppression of prostaglandin synthesis, thereby reducing inflammation . Additionally, its binding to alpha1-adrenergic receptors modulates vascular tone and blood pressure .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its biological activity, although some changes in cellular responses may occur due to prolonged exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and modulating blood pressure . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of careful dosage regulation in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential therapeutic effects .
Subcellular Localization
The subcellular localization of this compound is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with other biomolecules and influence its overall biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate typically involves multiple steps, starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions, often using 1-(2-chloroethyl)piperazine hydrochloride as a reagent .
The final step involves the esterification of the benzothiazole derivative with 4-fluorobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ alternative reagents and catalysts to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of functional groups like carbonyls or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: 1-(2-chloroethyl)piperazine hydrochloride, various nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate has been investigated for various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The benzothiazole ring is known to interact with various biological targets, including kinases and proteases, by binding to their active sites and inhibiting their activity . The piperazine moiety can enhance the compound’s binding affinity and selectivity, while the fluorobenzoate group may contribute to its overall stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate
- 2-(4-Phenylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate
- 2-(4-Benzylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate
Uniqueness
Compared to similar compounds, 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate exhibits unique properties due to the presence of the ethyl group on the piperazine ring. This modification can influence the compound’s pharmacokinetic and pharmacodynamic profiles, potentially enhancing its therapeutic efficacy and reducing side effects .
Properties
IUPAC Name |
[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAMEBTZJAAKPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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